2-Fluoropropane-1-sulfonyl chloride
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Overview
Description
2-Fluoropropane-1-sulfonyl chloride is an organofluorine compound with the molecular formula C₃H₆ClFO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom attached to the propane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
2-Fluoropropane-1-sulfonyl chloride is a type of sulfonyl chloride, a group of compounds known for their reactivity with amines . The primary targets of this compound are therefore likely to be amines, particularly primary and secondary amines . These amines are prevalent in biological systems, serving as the building blocks of proteins and playing key roles in various biochemical processes.
Mode of Action
The interaction between this compound and its targets involves a nucleophilic substitution reaction . In this reaction, the amine acts as a nucleophile, donating a pair of electrons to form a bond with the electrophilic sulfur atom of the sulfonyl chloride . This results in the displacement of the chloride ion and the formation of a sulfonamide .
Biochemical Pathways
The formation of sulfonamides could alter the function of these molecules, thereby affecting the associated biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific amine targets it interacts with. By forming sulfonamides with these targets, it could potentially alter their function. This could lead to changes in cellular processes or signaling pathways involving these targets .
Biochemical Analysis
Biochemical Properties
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acid esters, respectively . These reactions could potentially involve various enzymes, proteins, and other biomolecules, but specific interactions with 2-Fluoropropane-1-sulfonyl chloride have not been reported.
Cellular Effects
It is known that sulfonyl chloride compounds can react with cellular components, potentially affecting cell function
Molecular Mechanism
As a sulfonyl chloride compound, it likely reacts with amines, alcohols, and phenols in the cell to form sulfonamides, sulfonate esters, and sulfonic acid esters, respectively . These reactions could potentially affect enzyme activity, biomolecule binding, and gene expression, but specific mechanisms involving this compound have not been reported.
Preparation Methods
The synthesis of 2-Fluoropropane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with a fluorinating agent. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Fluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various reagents, resulting in the formation of new compounds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-Fluoropropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoropropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:
Sulfonyl Chlorides: Compounds like methane sulfonyl chloride and benzene sulfonyl chloride share similar reactivity but differ in their structural properties and applications.
Fluorinated Compounds: Fluorinated sulfonyl chlorides, such as trifluoromethanesulfonyl chloride, have different reactivity profiles and are used in various specialized applications.
The uniqueness of this compound lies in its specific combination of fluorine and sulfonyl chloride functionalities, which confer distinct reactivity and application potential .
Properties
IUPAC Name |
2-fluoropropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO2S/c1-3(5)2-8(4,6)7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPTVLLUSZGIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146664-21-2 |
Source
|
Record name | 2-fluoropropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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